molecular formula C12H11ClO3 B12713020 trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone CAS No. 83144-11-0

trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone

Cat. No.: B12713020
CAS No.: 83144-11-0
M. Wt: 238.66 g/mol
InChI Key: BVGNFJBMPNFDNU-UHFFFAOYSA-N
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Description

trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones It is characterized by a furan ring with an acetyl group at the 4-position and a p-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of p-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Cyclization: The β-hydroxy ketone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furanone ring.

    Isomerization: The final step involves the isomerization of the furanone to the trans configuration using a suitable base, such as potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the p-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the p-chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Acetyl-5-phenyl-4,5-dihydro-2(3H)-furanone
  • trans-4-Acetyl-5-(p-methylphenyl)-4,5-dihydro-2(3H)-furanone

Uniqueness

Compared to similar compounds, trans-4-Acetyl-5-(p-chlorophenyl)-4,5-dihydro-2(3H)-furanone is unique due to the presence of the p-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

83144-11-0

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-acetyl-5-(4-chlorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3

InChI Key

BVGNFJBMPNFDNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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